N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-13-4-2-5-14(10-13)18(23)21-9-8-17-12-24-19(22-17)15-6-3-7-16(20)11-15/h2-7,10-12H,8-9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPFYLYMWYCWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent such as ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the thiazole or benzamide rings.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Core Benzamide Derivatives
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():
This analog replaces the thiazole-ethyl group with a hydroxyl-containing directing group (N,O-bidentate). Unlike the target compound, it is optimized for metal-catalyzed C–H bond functionalization rather than biological activity, highlighting how substituents dictate application .(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ():
Shares a benzamide-thiazole hybrid structure but includes a dihydrothiazole ring and methoxyphenyl group. The dihydrothiazole’s reduced ring system may alter conformational flexibility and binding kinetics compared to the fully aromatic thiazole in the target compound .
Sulfonamide Analogs ():
Several sulfonamide derivatives with thiazole-ethyl backbones were identified, such as:
- N-{2-[2-(3-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide : Replaces benzamide with a sulfonamide and benzodioxine group. Sulfonamides generally exhibit higher solubility but may reduce membrane permeability compared to benzamides .
Thiazole-Triazole Hybrids ():
Compounds like 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides integrate triazole and thiazole rings. These hybrids often exhibit enhanced tyrosinase inhibition (IC₅₀ values < 10 µM) due to synergistic π-π stacking and hydrogen bonding, suggesting that adding triazole to the target compound could modulate its bioactivity .
Computational and Docking Studies
AutoDock Vina () has been widely used to predict binding modes of similar compounds. For example, fluorophenyl-thiazole derivatives may exhibit stronger hydrophobic interactions with target proteins compared to chlorophenyl analogs (e.g., entries 2 and 4), aligning with the target compound’s design rationale .
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a fluorophenyl group, and an amide functionality, which collectively contribute to its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of 306.4 g/mol. The following table summarizes key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 306.4 g/mol |
| Molecular Formula | C16H19FN2OS |
| LogP | 3.6304 |
| LogD | 3.6304 |
| Polar Surface Area | 34.781 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease pathways. The compound may inhibit specific enzymes or block receptor sites, disrupting critical biological processes essential for disease progression.
Potential Targets:
- Enzymes involved in inflammatory processes.
- Receptors associated with cancer cell proliferation.
- Pathways related to microbial resistance.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity: Studies have shown that thiazole derivatives possess significant antimicrobial properties. This compound may inhibit the growth of various bacteria and fungi.
- Anticancer Potential: Preliminary investigations suggest that this compound could induce apoptosis in cancer cells by targeting specific signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds structurally similar to this compound:
- Study on Antimicrobial Effects:
-
Evaluation of Anticancer Activity:
- In vitro studies indicated that compounds with similar structures inhibited the proliferation of breast cancer cells through apoptosis induction.
- Reference:
Comparative Analysis
The following table compares this compound with other related compounds regarding their biological activities:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-benzamide | Antimicrobial | Similar structure enhances activity |
| N-{2-[5-(trifluoromethyl)-1,3-thiazol-4-yl]ethyl}-benzamide | Anticancer | Targets different signaling pathways |
| N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-benzamide | Antiparasitic | Exhibits unique pharmacological properties |
Q & A
Basic: What synthetic methodologies are recommended for preparing N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide?
Answer:
The synthesis typically involves:
- Thiazole ring formation : Condensation of 3-fluorophenyl-substituted thiourea with α-bromo ketones or via Hantzsch thiazole synthesis .
- Amide coupling : Reaction of 3-methylbenzoyl chloride with a primary amine intermediate (e.g., 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethylamine) under anhydrous conditions, using bases like triethylamine or DMAP to drive the reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., thiazole C-H at δ 7.2–8.1 ppm, benzamide aromatic protons) and confirms regiochemistry .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C19H17FN2OS).
- FT-IR : Identifies amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C=N absorption (~1520 cm⁻¹) .
Advanced: How can X-ray crystallography resolve structural ambiguities, such as conformation of the ethyl linker or thiazole-benzamide torsion angles?
Answer:
- Data collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) with cryogenic cooling to minimize disorder.
- Refinement : SHELXL (via Olex2 or similar software) for precise determination of bond lengths/angles and electron density maps .
- Case study : For similar compounds, torsion angles between thiazole and benzamide moieties often range 15–35°, influencing intramolecular interactions .
Advanced: What reaction conditions optimize the thiazole ring formation step to minimize byproducts like regioisomeric thiazoles?
Answer:
- Temperature control : Maintain 60–80°C during cyclization to avoid thermal decomposition .
- Catalyst selection : Use iodine or Lewis acids (e.g., ZnCl2) to enhance regioselectivity for the 4-thiazolyl position .
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve yield (70–85%) compared to non-polar systems .
Advanced: How do substitutions on the benzamide moiety (e.g., 3-methyl vs. 3-nitro) impact biological activity?
Answer:
- Structure-activity relationship (SAR) studies :
- Experimental design : Compare IC50 values in enzyme inhibition assays (e.g., tyrosine phosphatase or kinase targets) across analogs .
Advanced: What computational approaches predict binding modes of this compound to β3-adrenergic receptors or other therapeutic targets?
Answer:
- Molecular docking (AutoDock Vina, Glide) : Dock the compound into receptor crystal structures (e.g., PDB: 4CJ for thiazole-containing ligands) to identify key interactions (e.g., hydrogen bonding with Ser319 in β3-adrenergic receptors) .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2.0 Å indicates stable binding .
Advanced: How should researchers address inconsistencies in cytotoxicity data across different cell lines (e.g., HeLa vs. HEK293)?
Answer:
- Control experiments : Normalize data to cell viability assays (MTT, resazurin) and confirm target expression (e.g., Western blot for β3-adrenergic receptors) .
- Assay conditions : Standardize incubation time (24–48 hr), serum concentration (10% FBS), and DMSO concentration (<0.1%) .
- Statistical analysis : Use ANOVA with post-hoc tests to identify cell line-specific effects (p<0.05) .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition : Fluorescence-based assays for kinases/phosphatases (e.g., malachite green assay for phosphatase activity) .
- Receptor binding : Radioligand displacement assays (e.g., [3H]-Mirabegron for β3-adrenergic receptor affinity) .
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
